molecular formula C10H13ClN2O5S2 B2696221 Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide CAS No. 2192640-42-7

Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide

Cat. No.: B2696221
CAS No.: 2192640-42-7
M. Wt: 340.79
InChI Key: CKTHNZQILQKXDJ-RKDXNWHRSA-N
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Description

Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a chlorinated pyridine ring and a thiolane moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method involves the Mukaiyama crossed aldol reaction, which utilizes silyl enol ethers and simple aldehydes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O5S2/c1-6-2-7(3-12-10(6)11)20(17,18)13-8-4-19(15,16)5-9(8)14/h2-3,8-9,13-14H,4-5H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTHNZQILQKXDJ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N[C@@H]2CS(=O)(=O)C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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